N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine

Xanthomonas EC50 selective toxicity

N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine (CAS 57413-95-3), synonymously termed dioctyldiethylenetriamine, seboctylamine, or Xinjunan, is a C20H45N3 alkyl polyamine belonging to the aliphatic nitrogen fungicide class. It features a diethylenetriamine backbone symmetrically N,N″-disubstituted with two n-octyl chains, yielding a molecular weight of 327.59 g/mol and a boiling point of approximately 414 °C.

Molecular Formula C20H45N3
Molecular Weight 327.6 g/mol
CAS No. 57413-95-3
Cat. No. B1216577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine
CAS57413-95-3
Synonymsdioctyldiethylenetriamine
dioctyldiethylenetriamine acetate
xinjunan
Molecular FormulaC20H45N3
Molecular Weight327.6 g/mol
Structural Identifiers
SMILESCCCCCCCCNCCNCCNCCCCCCCC
InChIInChI=1S/C20H45N3/c1-3-5-7-9-11-13-15-21-17-19-23-20-18-22-16-14-12-10-8-6-4-2/h21-23H,3-20H2,1-2H3
InChIKeyOXWFFWJKUNMMSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine (CAS 57413-95-3): Technical Baseline for Procurement Evaluation


N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine (CAS 57413-95-3), synonymously termed dioctyldiethylenetriamine, seboctylamine, or Xinjunan, is a C20H45N3 alkyl polyamine belonging to the aliphatic nitrogen fungicide class [1]. It features a diethylenetriamine backbone symmetrically N,N″-disubstituted with two n-octyl chains, yielding a molecular weight of 327.59 g/mol and a boiling point of approximately 414 °C [2]. The compound is structurally unrelated to conventional bactericides such as copper-based formulations, antibiotics, or thiadiazoles, and is registered primarily in China as a broad-spectrum agricultural bactericide, fungicide, and virucide with independent intellectual property (Chinese patent ZL001321196) [3]. Its acetate salt (CAS 93839-40-8) is the principal commercial formulation deployed as soluble liquid concentrates on crops including rice, vegetables, fruits, cotton, and tobacco [4].

Why Generic Alkyl Polyamines Cannot Substitute N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine: Structural and Mechanistic Determinants


The N,N″-dioctyl substitution pattern on the diethylenetriamine core of this compound is not an incremental structural variation but a determinant of both antimicrobial potency and target-organism specificity. In a systematic screen of 22 nitrogen-containing compounds tested at 100 μg/mL against three phytopathogenic bacteria, Xinjunan achieved inhibition rates of 95.41%–100%, whereas the unsubstituted parent diethylenetriamine achieved only 8.68%–31.02% inhibition, and the shorter-chain analog ethylenediamine showed 0%–1.66% inhibition [1]. Furthermore, the dioctyl architecture confers a genus-level selectivity window: EC50 values against Xanthomonas spp. range from 0.33 to 0.80 μg/mL, compared with 6.17–62.66 μg/mL for non-Xanthomonas pathogens, a differential of approximately 8- to 190-fold [2]. This dual property—enhanced potency driven by lipophilic octyl chains coupled with a selective toxicity mechanism targeting cellular iron metabolism and ATP synthesis—means that generic polyamines (e.g., ethylenediamine, diethylenetriamine, triethylenetetramine) or even mono-N-alkylated analogs cannot replicate the performance profile. Procurement decisions predicated on simple amine-class interchangeability will result in substantial loss of both efficacy and target specificity.

N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine: Comparator-Anchored Quantitative Differentiation Evidence


Genus-Level Selective Toxicity: Xanthomonas spp. EC50 0.33–0.80 μg/mL vs. 6.17–62.66 μg/mL for Non-Xanthomonas Pathogens

Xinjunan exhibits a pronounced genus-specific toxicity gradient against Xanthomonas pathogens relative to other plant-pathogenic bacteria and fungi. Against three Xanthomonas strains—X. oryzae pv. oryzae (Xoo), X. oryzae pv. oryzicola, and X. campestris pv. campestris—the EC50 values were 0.33, 0.53, and 0.80 μg/mL, respectively. In contrast, EC50 values for non-Xanthomonas bacteria ranged from 6.17 μg/mL (Pseudomonas syringae pv. lachrymans) to 29.71 μg/mL (P. syringae pv. actinidiae), and for pathogenic fungi from 18.09 μg/mL (Sclerotinia sclerotiorum) to 62.66 μg/mL (Botryosphaeria dothidea) [1]. The average EC50 across 10 X. oryzae strains was 0.996 μg/mL [1]. The MIC against Xoo was 16 μg/mL [1]. This represents an 8- to 190-fold potency differential favoring Xanthomonas spp., a selectivity profile not reported for any other registered alkyl polyamine bactericide.

Xanthomonas EC50 selective toxicity rice bacterial leaf blight bactericide

Broad-Spectrum Antibacterial Potency Superiority Over 21 Structurally Related Amines at Equivalent Concentration

In a head-to-head in vitro antibacterial screen of 22 nitrogen-containing compounds at a uniform concentration of 100 μg/mL, Xinjunan (dioctyldiethylenetriamine) achieved inhibition rates of 95.41 ± 0.19% against Xanthomonas oryzae pv. oryzae (Xoo), 100 ± 0% against X. axonopodis pv. citri (Xac), and 97.56 ± 0.41% against Pseudomonas aeruginosa (Pa) [1]. By comparison, the unsubstituted backbone compound diethylenetriamine achieved only 24.92 ± 0.3%, 31.02 ± 1.46%, and 8.68 ± 3.99%, respectively. The simplest diamine, ethylenediamine, was essentially inactive (1.66%, 0.47%, 0%). Other polyamines including triethylenetetramine, tetraethylenepentamine, 1,4-diaminobutane, and 1,6-diaminohexane all showed inhibition rates below 55% against Xoo [1]. Only the industrial biocide Khimcoecid approached Xinjunan's activity against Xac (100%) and Pa (99.42%), but not against Xoo (28.86%) [1].

polyamine SAR antibacterial screening Xanthomonas oryzae inhibition rate structure-activity relationship

Higher Potency than Agricultural Streptomycin Against Ralstonia solanacearum: EC50 148.25 μg/L vs. 274.57 μg/L

In a comparative toxicity assay against Ralstonia solanacearum (the causal agent of tobacco bacterial wilt), xinjunan acetate exhibited an EC50 of 148.25 μg/L, which was substantially lower (indicating higher potency) than agricultural streptomycin at 274.57 μg/L, and markedly lower than qingkuling and zhongshengmycin [1]. The inhibition rate of xinjunan acetate reached 78.1% within 48 hours, whereas streptomycin required 72 hours to achieve 89.1% inhibition at its respective test concentration, suggesting a more rapid onset of bactericidal action [1]. The potency ranking was: agricultural streptomycin (EC50 274.57 μg/L) > xinjunan acetate (EC50 148.25 μg/L) > qingkuling > zhongshengmycin (note: lower EC50 = greater potency; xinjunan acetate was the most potent by EC50 value) [1].

Ralstonia solanacearum tobacco bacterial wilt EC50 streptomycin comparator xinjunan acetate

Superior Field Disease Control vs. Prochloraz–Manganese Chloride Complex in Mushroom Cobweb Disease: 81.17% vs. 61.38%

In a field trial evaluating control of cobweb disease (Cladobotryum mycophilum) in white button mushroom (Agaricus bisporus), seboctylamine acetate at 6 mg/L achieved 81.17% disease control, significantly outperforming prochloraz–manganese chloride complex at 400 mg/L, which achieved only 61.38% control [1]. In vitro, seboctylamine acetate demonstrated EC50 values of 0.990 mg/L against mycelial growth and 0.652 mg/L against spore germination of C. mycophilum [1]. Critically, neither fungicide adversely affected mycelial growth or fruiting body development of A. bisporus, and chemical residues remained below the maximum residue limit [1]. The approximately 67-fold lower field application concentration of seboctylamine acetate (6 mg/L) versus prochloraz–manganese chloride complex (400 mg/L) combined with superior efficacy represents a dual advantage in both performance and reduced chemical load.

cobweb disease Cladobotryum mycophilum Agaricus bisporus field efficacy seboctylamine acetate

Field Efficacy Comparable to Kasugamycin Against Pseudomonas tolaasii in Oyster Mushroom: 83.00% Disease Control

In field experiments targeting yellow spot disease of Pleurotus ostreatus caused by Pseudomonas tolaasii, 1.8% seboctylamine acetate AS at 3 mg/L achieved 83.00% disease control, which was comparable to the efficacy of the registered standard kasugamycin [1]. Both kasugamycin and seboctylamine acetate displayed potent in vitro inhibitory effects against P. tolaasii in greenhouse toxicity pre-screening [1]. The application of seboctylamine acetate did not adversely affect P. ostreatus yield, and detected chemical residues remained below the maximum residue limit [1]. The study concluded that seboctylamine acetate is anticipated to serve as a viable substitute for currently registered fungicides in mushroom cultivation [1].

Pseudomonas tolaasii yellow spot disease oyster mushroom kasugamycin xinjunan acetate

Unique Dual Mode of Action: Simultaneous Inhibition of ATP Synthesis via TCA Cycle/Oxidative Phosphorylation and Disruption of Cellular Iron Metabolism

Two independent transcriptomic and mechanistic investigations published in 2023 have established that dioctyldiethylenetriamine (Xinjunan) operates through a dual mode of action not shared by conventional bactericides: (1) inhibition of ATP synthesis via suppression of five key TCA cycle enzymes (citrate synthase, isocitrate dehydrogenase, α-ketoglutarate dehydrogenase, succinate dehydrogenase, and malate dehydrogenase), leading to reduced NADH production and impaired oxidative phosphorylation efficiency [1]; and (2) disruption of cellular iron metabolism, where RNA-seq revealed differentially expressed genes enriched in iron uptake pathways, confirmed by siderophore detection, intracellular Fe content measurement, and iron-uptake gene transcriptional analysis [2]. At 0.2 μg/mL, Xinjunan inhibited DNA synthesis by 13.5% in Xoo, with inhibition increasing in a concentration-dependent manner, whereas protein and EPS synthesis were not affected [2]. The bactericidal activity was shown to be dependent on environmental iron availability [2]. This dual MoA is structurally distinct from streptomycin (ribosomal protein synthesis disruption), copper-based bactericides (membrane integrity and enzyme active site interference), and bismerthiazol (histidine utilization and quorum sensing inhibition) [2].

mode of action ATP synthesis inhibition iron metabolism TCA cycle RNA-seq Xanthomonas oryzae

N-Octyl-N'-(2-(octylamino)ethyl)ethylenediamine: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Xanthomonas-Specific Disease Control in Rice, Citrus, and Crucifer Crops

The demonstrated EC50 range of 0.33–0.80 μg/mL against Xanthomonas spp. [1] positions this compound as a first-line candidate for rice bacterial leaf blight (Xoo), rice bacterial leaf streak (X. oryzae pv. oryzicola), citrus canker (X. axonopodis pv. citri), and crucifer black rot (X. campestris pv. campestris). The 8- to 190-fold selectivity margin over non-target bacteria and fungi means that field-rate optimization can prioritize Xanthomonas control without incurring the collateral ecological burden typical of broad-spectrum copper formulations. The dual ATP/iron MoA further differentiates it from streptomycin and copper, making it suitable for resistance rotation programs in regions with documented streptomycin-resistant Xanthomonas populations [2].

Edible Mushroom Disease Management with Favorable Residue Profile

Field-validated efficacy of 81.17% against cobweb disease (C. mycophilum) in button mushroom at 6 mg/L and 83.00% against yellow spot disease (P. tolaasii) in oyster mushroom at 3 mg/L, combined with sub-MRL residue levels and no adverse effect on mycelial growth or yield [3][4], support its deployment in commercial mushroom production where the fungicide armamentarium is narrow and food-safety residue compliance is paramount. The low application rates (3–6 mg/L) relative to conventional alternatives (e.g., prochloraz–Mn at 400 mg/L) also reduce chemical input costs per production cycle.

Solanaceous Crop Protection: Tobacco Bacterial Wilt and Beyond

With an EC50 of 148.25 μg/L against Ralstonia solanacearum—approximately 1.85-fold more potent than agricultural streptomycin (274.57 μg/L)—xinjunan acetate offers a quantitatively superior option for tobacco bacterial wilt management [5]. The faster onset of inhibition (78.1% at 48 h) supports its use in prophylactic spray programs where rapid pathogen suppression is needed post-transplanting. Extension to tomato, pepper, and potato bacterial wilt is mechanistically plausible given the conserved Ralstonia target.

Anti-Resistance Rotational Partner in Integrated Disease Management Programs

The structurally novel alkyl polyamine scaffold, coupled with a dual mode of action targeting both ATP synthesis (TCA cycle + oxidative phosphorylation) and iron metabolism [1][2], provides a mechanistically orthogonal alternative to all major classes of registered bactericides—including streptomycin (ribosomal inhibition), copper compounds (multi-site membrane disruptors), bismerthiazol (quorum sensing/histidine pathway), and kasugamycin (protein synthesis inhibition). This makes the compound a strategic rotational or tank-mix partner in integrated programs designed to delay resistance emergence, particularly in high-disease-pressure monoculture systems.

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